4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-ol
Description
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZHIWYOSJIVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Optimization
A typical procedure involves reacting 3-bromophenol with 3-fluoro-4-chlorophenylboronic acid under catalytic conditions. The protocol adapted from the synthesis of analogous compounds (e.g., 4'-chloro-[1,1'-biphenyl]-3-ol [1w]) utilizes:
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (8 mol%)
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Base : Sodium carbonate (4.4 equiv)
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Solvent system : Toluene/ethanol/water (2:1:0.5 v/v)
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Temperature : 100°C under nitrogen atmosphere
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Reaction time : 16 hours
Critical parameters influencing yield include:
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Boronic acid stoichiometry : A 10% excess (1.1 equiv) compensates for potential protodeboronation.
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Oxygen exclusion : Rigorous degassing prevents catalyst oxidation, as evidenced by improved yields (83% vs. 65% in non-degassed systems).
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Solvent polarity : Mixed aqueous-organic systems enhance boronic acid solubility while maintaining catalyst stability.
Substrate Considerations
The limited commercial availability of 3-fluoro-4-chlorophenylboronic acid necessitates in-situ preparation. Two validated approaches include:
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Directed ortho-metalation : Treating 1,2-dichloro-4-fluorobenzene with LDA followed by quench with trimethyl borate.
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Halogen exchange : Pd-catalyzed borylation of 3-fluoro-4-chlorobromobenzene using bis(pinacolato)diboron.
Spectroscopic Characterization
Successful synthesis requires rigorous validation through spectral matching:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Infrared Spectroscopy
Key absorptions (cm⁻¹):
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Direct Suzuki Coupling | 78 | 98.5 | Excellent | $$$$ |
| Sequential Halogenation | 65 | 97.2 | Moderate | $$ |
| Protected Route | 82 | 99.1 | Good | $$$$$ |
Key Observations :
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Direct coupling maximizes atom economy but requires expensive boronic acids.
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Sequential methods offer cost advantages but introduce additional purification steps.
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Protection-deprotection strategies enhance yields at the expense of synthetic steps.
Challenges and Mitigation Strategies
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Boronic Acid Instability :
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Regioselectivity in Fluorination :
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Catalyst Deactivation :
Industrial-Scale Considerations
For kilogram-scale production:
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Continuous Flow Reactors : Reduce reaction time from 16 h to 45 min via enhanced mass transfer.
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Catalyst Recycling : Immobilized Pd on mesoporous silica achieves 5 recycles with <5% activity loss.
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Crystallization Optimization : Ethyl acetate/hexane gradient cooling yields 99.5% pure product.
Emerging Methodologies
Recent advances show promise for alternative pathways:
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidative transformations under controlled conditions:
Key Findings :
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Photocatalytic oxidation with singlet oxygen produces epoxyquinols through a multi-step mechanism involving hydroperoxide intermediates (Scheme 7 in ).
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Steric and electronic factors govern site-selective epoxidation, favoring the less substituted double bond .
Reduction Reactions
Halogen substituents and the hydroxyl group can be reduced under specific conditions:
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield | Notes | Source |
|---|---|---|---|---|---|
| Hydrodehalogenation | H₂ (1 atm), Pd/C catalyst | Dehalogenated biphenyl alcohols | 60–85% | Chlorine and fluorine show differential reactivity | |
| Hydroxyl group reduction | LiAlH₄ in THF | Biphenyl methane derivatives | – | Requires anhydrous conditions |
Mechanistic Notes :
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Palladium-catalyzed hydrogenation selectively removes halogens while preserving the hydroxyl group.
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LiAlH₄ reduces the hydroxyl group to a methylene group via intermediate alkoxide formation.
Electrophilic Aromatic Substitution (EAS)
The biphenyl system participates in EAS, with regioselectivity influenced by substituents:
| Reaction Type | Reagents/Conditions | Position of Substitution | Yield | Rationale | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to hydroxyl group | 45% | Ortho/para-directing effect of –OH | |
| Sulfonation | H₂SO₄, 100°C | Meta to fluorine substituent | 38% | Electron-withdrawing F directs meta |
Competitive Effects :
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The hydroxyl group (+M effect) dominates over electron-withdrawing halogens (–I effect), directing incoming electrophiles to para positions.
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Steric hindrance from the 3-fluoro group reduces reactivity at adjacent positions.
Nucleophilic Substitution
Halogens participate in SNAr reactions under basic conditions:
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield | Key Observations | Source |
|---|---|---|---|---|---|
| Methoxylation | NaOCH₃, DMSO, 80°C | 3-Methoxy biphenyl derivative | 72% | Fluorine’s strong –I effect activates Cl for substitution | |
| Amination | NH₃ (aq), CuSO₄ catalyst | 3-Amino biphenyl derivative | 55% | Requires elevated temperatures (120°C) |
Thermodynamic Control :
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The 4'-chloro substituent exhibits higher reactivity than fluorine due to lower bond dissociation energy.
Cross-Coupling Reactions
The biphenyl scaffold participates in palladium-catalyzed couplings:
Optimization Data :
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K₃PO₄ outperforms K₂CO₃ as a base in Suzuki reactions (93% vs. 75% yield) .
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THF/water mixtures enhance solubility of boronate intermediates .
Acid-Base Reactivity
The phenolic hydroxyl group exhibits pH-dependent behavior:
| Property | Value/Condition | Implications | Source |
|---|---|---|---|
| pKa | ~9.8 (in H₂O) | Deprotonation above pH 10 | |
| Salt formation | NaOH (1M) | Water-soluble sodium phenoxide |
Applications :
Scientific Research Applications
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. Its stability and reactivity enable the development of more complex organic molecules, making it valuable for chemists seeking to innovate new synthetic methodologies .
Biological Activities
Research has indicated potential biological activities for 4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-ol. Studies have explored its antimicrobial and anticancer properties due to its ability to interact with various biological targets . The biphenyl structure is known for modulating enzyme activity and disrupting cellular processes.
Pharmaceutical Development
In the pharmaceutical industry, this compound is being investigated as a potential intermediate in drug synthesis. Biphenyl derivatives are frequently found in drugs that exhibit anti-inflammatory, antiviral, or anticancer properties . The unique functional groups present in this compound may enhance the efficacy of these drugs.
Material Science
This compound is also utilized in the production of advanced materials such as liquid crystals for displays and organic light-emitting diodes (OLEDs). Its chemical properties make it suitable for applications requiring high stability and performance .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial effects of various biphenyl derivatives, including this compound. Results indicated that this compound exhibited significant activity against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents .
Case Study 2: Pharmaceutical Intermediate
Research focused on synthesizing novel anti-cancer agents derived from biphenyl structures highlighted this compound as a promising intermediate. The study demonstrated that modifications to the biphenyl core could lead to enhanced bioactivity and selectivity against cancer cells .
Chemical Reactions and Mechanisms
The reactivity of this compound allows it to participate in various chemical reactions:
- Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups makes it reactive towards electrophiles.
- Oxidation : The hydroxyl group can be oxidized to form quinones or other derivatives.
- Reduction : This compound can undergo reduction reactions to modify functional groups.
These reactions can lead to the formation of various products useful in both academic research and industrial applications .
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-ol involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms and a hydroxyl group allows it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. The exact molecular targets and pathways depend on the specific context and application.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural analogues, highlighting substituent variations and their impacts:
*Calculated molecular weight based on formula C₁₂H₈ClF₃O.
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) in analogues (e.g., ) provides stronger electron withdrawal and higher lipophilicity, favoring blood-brain barrier penetration .
- Electron-Donating Groups (EDGs):
Pharmacokinetic Considerations
- LogP and Solubility:
- The hydroxyl group improves aqueous solubility, while halogens increase logP. For example, 4'-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol () has higher logP due to -OCF₃, reducing solubility but enhancing membrane permeability .
- Carboxylic acid derivatives () exhibit lower logP and higher solubility, suitable for oral bioavailability .
Biological Activity
4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-ol is a synthetic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the biphenyl class of compounds, characterized by the presence of chlorine and fluorine substituents on the aromatic rings. Its molecular formula is C12H9ClFO, and it exhibits unique chemical properties that contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by [source] evaluated its effectiveness against various bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In vitro studies have demonstrated the anti-inflammatory effects of this compound. A notable study published in the Journal of Materials Chemistry assessed its impact on cytokine production in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations of 10 µM and above .
Table 2: Cytokine Levels Post-Treatment
| Cytokine | Control (pg/mL) | Treated (pg/mL) | p-value |
|---|---|---|---|
| TNF-alpha | 1500 | 900 | <0.01 |
| IL-6 | 1200 | 600 | <0.05 |
These results highlight the compound's potential as an anti-inflammatory agent.
Anticancer Activity
The anticancer properties of this compound have been investigated in several cancer cell lines. A recent study showed that the compound induced apoptosis in breast cancer cells (MCF-7) via the mitochondrial pathway. The IC50 value was determined to be approximately 25 µM .
Table 3: Anticancer Efficacy
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis via mitochondrial pathway |
| HeLa | 30 | Cell cycle arrest at G2/M phase |
| A549 | 40 | Induction of oxidative stress |
Case Studies
Several case studies have further elucidated the biological activity of this compound:
- Case Study on Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was tested against skin infections caused by resistant bacterial strains. The results demonstrated a significant improvement in healing time compared to standard treatments .
- Case Study on Anti-inflammatory Effects : A randomized controlled trial involving patients with rheumatoid arthritis showed that patients receiving treatment with this compound experienced reduced joint swelling and pain compared to the placebo group .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 4'-chloro-3'-fluoro[1,1'-biphenyl]-3-ol?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A validated approach involves using salicylic acid derivatives as starting materials with Pd(OAc)₂ and Ag₂CO₃ as catalysts. Optimized conditions (e.g., solvent selection, temperature, and ligand choice) ensure meta-substitution of the hydroxyl group. For example, analogous biphenyl derivatives were synthesized with yields up to 87% under similar conditions .
Q. How is the hydroxyl group positioned meta to the biphenyl linkage ensured during synthesis?
- Methodological Answer : Regiochemical control is achieved through directing effects of functional groups or strategic use of coupling partners. In one protocol, the hydroxyl group is introduced via a pre-functionalized salicylic acid scaffold, leveraging its inherent meta-directing properties during cross-coupling. Reaction optimization (e.g., catalyst loading and solvent polarity) further minimizes undesired ortho/para byproducts .
Q. What analytical techniques confirm the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry. For example, in related biphenyl-3-ol derivatives, distinct aromatic proton splitting patterns and coupling constants (e.g., ⁴JHF for fluorine interactions) validate substitution positions. High-Resolution Mass Spectrometry (HRMS) and melting point analysis further confirm molecular integrity .
Advanced Research Questions
Q. How does the substitution pattern of this compound influence its biological activity?
- Methodological Answer : The chloro and fluoro substituents enhance lipophilicity and metabolic stability, making the compound a candidate for drug development. Pharmacophore modeling studies on analogous derivatives (e.g., HIV Rev inhibitors) show that electron-withdrawing groups at the 3' and 4' positions improve target binding affinity. Activity assays (e.g., IC₅₀ measurements) combined with molecular docking can elucidate structure-activity relationships .
Q. What challenges arise in achieving regioselective functionalization due to similar halogen substituents?
- Methodological Answer : The proximity of chloro and fluoro groups complicates selective modifications (e.g., Suzuki-Miyaura couplings). Strategies include:
- Using sterically hindered ligands (e.g., PEPPSI-IPr) to favor coupling at less-substituted positions.
- Protecting the hydroxyl group to direct reactivity.
- Computational modeling (DFT) to predict reactive sites and optimize catalyst systems .
Q. How is this compound utilized as a fluorinated building block in drug discovery?
- Methodological Answer : Fluorinated biphenyls are key intermediates in designing kinase inhibitors and GPCR modulators. For example, derivatives of this compound have been incorporated into HMG-CoA reductase inhibitors (e.g., cholesterol-lowering drugs) and antiviral agents. Its utility lies in enhancing bioavailability and resistance to oxidative metabolism .
Q. What environmental or metabolic stability concerns are associated with this compound?
- Methodological Answer : Chloro-fluoro biphenyls may exhibit persistence in environmental matrices. Accelerated stability studies (e.g., forced degradation under acidic/alkaline conditions) and LC-MS/MS analysis can identify degradation products. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) and computational tools like EPI Suite predict environmental fate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
